![molecular formula C5H10N2O3 B1517804 1,4-Dioxane-2-carbohydrazide CAS No. 1097812-58-2](/img/structure/B1517804.png)
1,4-Dioxane-2-carbohydrazide
Overview
Description
1,4-Dioxane-2-carbohydrazide, also known as 1,4-dioxane-2-carboxylic acid hydrazide, is a compound that is widely used in the synthesis of a variety of organic compounds. It is a versatile reagent with many applications in the synthesis of organic compounds and in the preparation of pharmaceuticals. This compound can also be used in the synthesis of polymers, dyes, catalysts, and other materials.
Scientific Research Applications
Photocatalytic and H2O2/UV Processes for 1,4-Dioxane Degradation
1,4-Dioxane is known for its solubility and volatility, contaminating water bodies as industrial effluent. Studies have optimized photocatalytic and H2O2/UVC processes for its removal. TiO2-based photocatalysis and a combination of H2O2/UVC have been effective in degrading low concentrations of 1,4-dioxane in water. The addition of H2O2 to the photocatalytic process alters the degradation rate depending on the photocatalyst used. These findings suggest a promising approach for mitigating the environmental impact of 1,4-dioxane through advanced treatment methods (Coleman et al., 2007).
Microbial Approaches for 1,4-Dioxane Biodegradation
Research has explored microbial strategies for 1,4-dioxane degradation, capitalizing on the capabilities of certain bacteria. For instance, the use of the facultative anaerobe Shewanella oneidensis in a microbially driven Fenton reaction has shown promising results in degrading 1,4-dioxane without the need for external H2O2 or UV light. This process operates at circumneutral pH and drives the degradation through microbial metabolism, offering a potential alternative for in situ remediation of contaminants like 1,4-dioxane (Sekar & DiChristina, 2014).
Advanced Oxidation Technologies for 1,4-Dioxane Degradation
Advanced oxidation technologies (AOTs) are recognized for their ability to mineralize 1,4-dioxane completely, addressing its resistance to conventional water treatment methods. Research indicates that factors like pH significantly affect the efficiency of AOTs. For example, TiO2 photocatalysis reactor systems demonstrate optimal efficiency under neutral pH conditions, highlighting the critical role of reaction conditions in the effectiveness of these technologies (Vescovi, Coleman, & Amal, 2010).
Fenton Treatment Optimization and Monitoring
The Fenton treatment method has been optimized for the degradation of 1,4-dioxane, showing promising results in terms of 1,4-dioxane removal and the enhancement of biodegradability of the solution. This approach not only achieves the complete removal of 1,4-dioxane but also significantly reduces chemical oxygen demand (COD). The study emphasizes the potential of the Fenton process, performed under neutral pH, for effective treatment, monitored through on-line FTIR, providing insights into the degradation pathway of 1,4-dioxane (Merayo et al., 2014).
Mechanism of Action
Target of Action
1,4-dioxane, a related compound, has been reported to interact with several targets such as subtilisin carlsberg, tumor necrosis factor ligand superfamily member 13b, epsin-1, structural polyprotein, and transforming growth factor beta-3 .
Mode of Action
It’s known that cyanoacetohydrazides, a class of compounds to which 1,4-dioxane-2-carbohydrazide belongs, can react at multiple sites, acting as both n- and c-nucleophiles . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
1,4-dioxane, a related compound, is known to be metabolized via cytochrome p450-catalysed hydrolysis and then oxidation, to produce 2-hydroxyethoxyacetic acid (heaa), considered to be a detoxification product .
Pharmacokinetics
1,4-dioxane, a related compound, is known to be rapidly and almost completely absorbed after inhalation and oral exposure . At relatively low doses, the primary route of metabolism of 1,4-Dioxane is via cytochrome P450-catalysed hydrolysis and then oxidation .
Result of Action
Exposure to 1,4-dioxane, a related compound, can result in eyes, nose, and throat irritation, with long-term effects including kidney and liver damage .
Action Environment
The action of this compound is likely influenced by environmental factors. For instance, 1,4-Dioxane, a related compound, is known to be mobile in groundwater and has led to concerns that 1,4-Dioxane plumes will expand beyond those of other common co-contaminants like CVOCs . This suggests that the environmental stability and efficacy of this compound may also be influenced by similar factors.
properties
IUPAC Name |
1,4-dioxane-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-7-5(8)4-3-9-1-2-10-4/h4H,1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUPBLSDZSZQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1097812-58-2 | |
Record name | 1,4-dioxane-2-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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